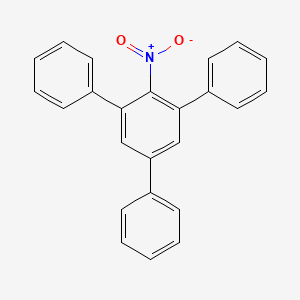

2,4,6-Triphenylnitrobenzene

描述

Significance and Research Context of Highly Substituted Nitroaromatic Systems

Highly substituted nitroaromatic systems are a class of organic compounds that play a crucial role in various areas of chemical research and industry. The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring to which it is attached. wikipedia.orgnih.gov This electron-withdrawing nature retards electrophilic aromatic substitution and facilitates nucleophilic aromatic substitution. wikipedia.org

The presence of multiple bulky substituents, such as the phenyl groups in 2,4,6-triphenylnitrobenzene, introduces significant steric hindrance. This steric crowding can influence the conformation of the molecule, affecting the planarity of the aromatic system and the orientation of the nitro group. The interplay between the electronic effects of the nitro group and the steric effects of the bulky substituents is a key area of research. acs.org These studies provide valuable insights into reaction mechanisms, molecular stability, and the physical properties of crowded molecules.

Furthermore, nitroaromatic compounds are fundamental precursors in the synthesis of a wide array of other organic compounds. researchgate.net A primary transformation is the reduction of the nitro group to an amine, a critical functional group for the production of dyes, pharmaceuticals, and other industrially significant chemicals. jsynthchem.com The study of highly substituted nitroaromatics like this compound contributes to the development of selective and efficient reduction methods, which is an active area of research. researchgate.net

The unique electronic properties of these compounds also make them interesting for applications in materials science, such as in the development of dyes and other functional materials. cymitquimica.com

Historical Perspective on the Study of this compound

The study of this compound has a notable history, with early research focusing on its synthesis. One of the established methods for its preparation involves the direct nitration of 1,3,5-triphenylbenzene. orgsyn.orgresearchgate.net However, this method can lead to the formation of isomers, posing separation challenges. researchgate.net

A significant advancement in the synthesis of this compound came with the development of a method utilizing 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) as a starting material. orgsyn.orgresearchgate.netorgsyn.org This procedure, which involves the reaction of the pyrylium (B1242799) salt with nitromethane (B149229) in the presence of a base like triethylamine, offers a more direct route to the desired product, avoiding the issue of isomer formation. orgsyn.orgresearchgate.net This method has become a general and reliable way to convert substituted pyrylium salts into their corresponding nitrobenzene (B124822) derivatives. orgsyn.org

The availability of a pure sample of this compound has enabled further investigations into its chemical reactivity. For instance, it serves as a precursor for the synthesis of 2,4,6-triphenylaniline (B1203508) through catalytic hydrogenation. orgsyn.org This transformation is a key step in the preparation of other interesting molecules, such as the stable free radical 2,4,6-triphenylphenoxyl. orgsyn.org

The electrochemical properties of this compound have also been a subject of study, providing insights into its redox behavior. acs.orgau.dk These investigations contribute to a deeper understanding of the electronic structure of highly substituted nitroaromatic systems.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H17NO2 | nih.govguidechem.com |

| Molecular Weight | 351.4 g/mol | nih.gov |

| Appearance | White to light yellow crystalline solid | cymitquimica.comguidechem.com |

| Melting Point | 144-145 °C | orgsyn.orgresearchgate.net |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene (B151609) and chloroform | cymitquimica.com |

Synthetic Preparation of this compound from 2,4,6-Triphenylpyrylium Tetrafluoroborate

| Reactant | Molar Amount | Reagent | Volume/Mass |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | 0.30 mole | Nitromethane | 21 ml (24 g, 0.39 mole) |

| Absolute Ethanol | 350 ml | ||

| Triethylamine | 70 ml (51 g) |

This table summarizes the reactants and reagents used in a typical laboratory-scale synthesis as described in the literature. orgsyn.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitro-1,3,5-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRVMYZAKLXTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389308 | |

| Record name | 2,4,6-Triphenylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10368-47-5 | |

| Record name | 2,4,6-Triphenylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Triphenylnitrobenzene

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Triphenylnitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C).

The ¹H NMR spectrum of 2,4,6-triphenylnitrobenzene provides key insights into its structure. Due to the steric hindrance caused by the bulky phenyl and nitro groups, the phenyl rings are twisted out of the plane of the central benzene (B151609) ring. This twisting influences the electronic environment of the protons, leading to characteristic chemical shifts.

Aromatic protons typically resonate in the range of 6.0-8.5 ppm. orgchemboulder.com In this compound, the protons on the pendant phenyl groups and the central ring exhibit complex multiplets within this region. The specific chemical shifts are influenced by the degree of twisting of the phenyl rings and the electron-withdrawing nature of the nitro group. Protons on carbons adjacent to electronegative atoms or groups, like the nitro group, tend to appear at lower fields (deshielded). libretexts.org

Interactive Data Table: Typical ¹H NMR Chemical Shift Ranges

| Type of Proton | Structure | Chemical Shift (δ) ppm |

| Aromatic | Ar-H | 6.0 - 8.5 orgchemboulder.com |

| Vinylic | C=C-H | 4.6 - 5.9 orgchemboulder.com |

| Benzylic | Ar-C-H | 2.2 - 3.0 orgchemboulder.com |

| Alkyl | R-CH₃, R₂CH₂, R₃CH | 0.7 - 1.8 libretexts.org |

| Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions. |

Electron Spin Resonance (ESR) Spectroscopy of Radical Anions and Related Species

ESR spectroscopy is an essential technique for studying species with unpaired electrons, such as radical anions. libretexts.org It provides information about the distribution of the unpaired electron within the molecule, known as spin density.

The radical anion of this compound can be generated through electrochemical reduction. researchgate.netresearchgate.net Upon formation, this radical anion is stable and exhibits a distinct violet color with a broad absorption maximum at 682 nm in dimethylformamide (DMF). researchgate.net ESR spectroscopy of this radical anion reveals a complex spectrum resulting from the interaction of the unpaired electron with various magnetic nuclei in the molecule. acs.org The sensitivity of ESR allows for the detection of very low concentrations of radical species. libretexts.org

The fine structure observed in the ESR spectrum is due to hyperfine coupling, which is the interaction between the unpaired electron and the magnetic moments of nearby nuclei, particularly protons (¹H) and carbon-13 (¹³C). libretexts.org The magnitude of this interaction is given by the hyperfine coupling constant (a), which is directly proportional to the spin density at that nucleus. uky.edu

For the this compound radical anion, analysis of the hyperfine coupling constants shows that the spin density is delocalized over the entire molecule. researchgate.net However, a significant portion of the spin density resides on the nitro group and the central benzene ring. Calculations have shown that to achieve good agreement between experimental and calculated ¹³C hyperfine coupling constants, hyperconjugation effects for the C-C bonds must be considered. researchgate.net This indicates that the phenyl substituents play a role in delocalizing the unpaired electron. The spin density distribution can be influenced by the solvent environment. researchgate.net

Interactive Data Table: Experimental Hyperfine Coupling Constants for Nitrobenzene (B124822) Radical Anion Derivatives

| Nucleus | Solvent | Hyperfine Coupling Constant (a) in Gauss |

| ¹³C-1 | Hexamethylphosphoramide | -7.05 researchgate.net |

| ¹³C-4 | Hexamethylphosphoramide | 6.14 researchgate.net |

| ¹³C-1 | Dimethylformamide/Water | -9.03 researchgate.net |

| ¹³C-4 | Dimethylformamide/Water | 5.31 researchgate.net |

| ¹⁴N (in 2,4,6-Tri-isopropylnitrobenzene) | Acetonitrile | 20.6 researchgate.net |

| Note: These values are for related nitrobenzene radical anions and illustrate the range and solvent dependence of hyperfine coupling constants. |

Vibrational Spectroscopy (Infrared and Raman) Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. utdallas.edu

In this compound, IR and Raman spectra would be expected to show characteristic bands for the nitro group and the aromatic rings. The nitro group (NO₂) has strong, characteristic stretching vibrations. The aromatic rings will show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org For instance, aromatic C-C stretching bands are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar phenyl rings. horiba.com The reaction of 2,4,6-tri-(dimethylaminomethyl)-phenol, a component of some epoxy resins, can be monitored by observing changes in Raman bands. oceanoptics.com

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 libretexts.org |

| Aromatic C=C | In-ring stretch | 1600 - 1400 libretexts.org |

| Nitro (NO₂) | Asymmetric stretch | ~1560 - 1515 |

| Nitro (NO₂) | Symmetric stretch | ~1355 - 1315 |

| C-N | Stretch | ~870 - 810 |

| Note: These are general ranges and the exact peak positions for this compound may vary. |

X-ray Crystallographic Analysis of Related Radical Structures

The crystal structure of this compound itself has been determined. iucr.orgugr.es The analysis reveals significant steric strain, forcing the phenyl groups and the nitro group to twist out of the plane of the central benzene ring. iucr.org In the two independent molecules found in the crystal structure, the nitro group is twisted by approximately 64° and 65° relative to the central ring. iucr.org This significant twisting is a direct consequence of the steric hindrance from the adjacent ortho-phenyl groups. The study of related radical structures by X-ray crystallography, such as metal-phenoxyl radical complexes, has provided valuable insights into the geometric changes that occur upon radical formation, including changes in bond lengths within the aromatic ring that are indicative of quinoidal character. scirp.org While a crystal structure of the this compound radical anion is not specifically mentioned in the provided results, the structural data from the neutral molecule and other radical species are crucial for understanding its geometry and electronic structure. scirp.orgrsc.org

Electrochemical Behavior and Redox Processes of 2,4,6 Triphenylnitrobenzene

Cyclic Voltammetric Investigations of Reduction Pathways

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of electroactive species. jh.edu For 2,4,6-triphenylnitrobenzene, CV studies provide significant insights into its reduction mechanism.

Investigations using cyclic voltammetry at a glassy carbon electrode in dimethylformamide (DMF) have shown that this compound undergoes two distinct and reversible one-electron reduction steps. iaea.orgresearchgate.netresearchgate.net This behavior indicates the sequential addition of two electrons, forming first a radical anion and subsequently a dianion. The reduction is described as chemically reversible, although the heterogeneous rate constant for the electron transfer is noted to be relatively low, a phenomenon attributed to the influence of the ortho-substituents. electrochem.org

The initial one-electron reduction of this compound leads to the formation of its corresponding radical anion. researchgate.net In dry DMF, this process yields a stable, violet-colored radical anion, which exhibits a broad absorption maximum at 682 nm. iaea.orgresearchgate.netresearchgate.net The stability of this radical anion is a notable feature. researchgate.net However, the stability is solvent-dependent. In acetonitrile, the compound is reported to form an unstable bluish radical that subsequently transforms into a yellow-purple species with an absorption maximum at 520 nm. iaea.orgresearchgate.net The ESR spectrum of the radical anion has been interpreted to suggest its existence in two distinct forms. electrochem.org

Preparative Electroreduction Studies

Preparative-scale electrolysis allows for the synthesis of specific products through controlled potential reduction.

The preparative electroreduction of this compound serves as a synthetic route to 2,4,6-triphenylaniline (B1203508). researchgate.netresearchgate.net This transformation is a key outcome of the electrochemical process. electrochem.org The reduction of the nitro group to an amine is a common pathway in the electrochemistry of aromatic nitro compounds. taylorfrancis.comdtic.mil In the case of this compound, this reduction proceeds cleanly to yield the corresponding aniline (B41778) derivative. electrochem.org

Electron Transfer Mechanisms and Kinetics

The mechanism of electron transfer in the reduction of this compound is influenced by its molecular structure. The kinetics of this process are characterized by a notable feature. Studies indicate that the heterogeneous rate constant for the electron transfer is relatively low. electrochem.org This is likely due to the steric hindrance imposed by the ortho-phenyl substituents, which can affect the orientation of the nitro group relative to the electrode surface. During the reduction process, the three phenyl groups on the benzene (B151609) ring act as electron-donating groups, a behavior similar to that of p-hydroxy or p-amino groups. iaea.orgresearchgate.net

Table 1: Electrochemical Properties of this compound

| Parameter | Observation | Solvent | Notes |

|---|---|---|---|

| Reduction Steps | Two reversible one-electron reductions | DMF | Characterized by cyclic voltammetry. iaea.orgresearchgate.netresearchgate.net |

| Radical Anion | Stable, violet species | DMF | Exhibits a broad absorption maximum at 682 nm. iaea.orgresearchgate.net |

| Radical Anion | Unstable, bluish species | Acetonitrile | Transforms to a yellow-purple radical with a maximum at 520 nm. iaea.orgresearchgate.net |

| Preparative Reduction Product | 2,4,6-Triphenylaniline | Acidic, Alkaline, or DMF with Acetic Anhydride | A clean and high-yield synthesis method. iaea.orgresearchgate.netelectrochem.org |

| Electron Transfer Kinetics | Low heterogeneous rate constant | - | Attributed to the influence of ortho-substituents. electrochem.org |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Triphenylaniline |

| Acetic anhydride |

| Acetonitrile |

Steric and Electronic Effects on Heterogeneous Electron Transfer Rates

The rate of heterogeneous electron transfer (HET) at the electrode-solution interface is a critical parameter in electrochemistry, governed by the intrinsic properties of the electroactive species. diva-portal.orgnih.gov For this compound, both steric and electronic factors stemming from its unique molecular architecture play a significant role in dictating the kinetics of its redox processes. iaea.orgresearchgate.net The interplay between the electron-donating character of the phenyl substituents and the substantial steric hindrance around the nitro group influences the electron transfer mechanism and rate. iaea.orgresearchgate.netnih.gov

Research Findings:

Electronic Effects: The electrochemical reduction of this compound in aprotic solvents like dimethylformamide (DMF) involves two reversible one-electron reduction steps. iaea.orgresearchgate.net The primary reduction event leads to the formation of a stable radical anion. iaea.orgresearchgate.net In this process, the three phenyl groups attached to the central nitrobenzene (B124822) ring act as electron-donating groups. iaea.org This electron-donating character influences the electronic structure of the nitrobenzene core, affecting the potential at which reduction occurs and the stability of the resulting radical species. The donation of electron density to the π-system of the nitrobenzene ring can modulate the energy of the lowest unoccupied molecular orbital (LUMO) where the incoming electron resides. The formation of a stable, violet-colored radical anion in dry DMF has been observed, indicating that the molecular structure can effectively delocalize the added electron. iaea.orgresearchgate.net

Steric Effects: The most pronounced influence on the HET rate for this compound arises from steric effects. The presence of two bulky phenyl groups in the ortho positions (positions 2 and 6) relative to the electroactive nitro group creates significant steric hindrance. This crowding forces the phenyl rings to twist out of the plane of the central benzene ring, and more importantly, it impedes the nitro group's ability to achieve close proximity to the electrode surface.

The rate of heterogeneous electron transfer is highly sensitive to the distance between the redox center and the electrode. researchgate.net An increase in this distance, known as the distance of closest approach, leads to a smaller standard electron-transfer rate constant (kₛ) because of a greater tunneling distance for the electron. researchgate.net Studies on a series of sterically hindered nitrobenzene derivatives have demonstrated this principle clearly. As the size of the substituents ortho to the nitro group increases (e.g., from methyl to isopropyl to tert-butyl), a general decrease in the kₛ value is observed. researchgate.net This trend is attributed to the increased steric bulk hindering the molecule's approach to the electrode. Although a specific kₛ value for this compound is not detailed in the provided context, the principles derived from similarly structured compounds suggest that its HET rate is significantly attenuated by the steric shielding of the nitro group by the flanking phenyl substituents. researchgate.netnih.gov This kinetic inhibition of the electron transfer process is a common feature in sterically crowded molecules. scispace.com

Data Tables

The following tables summarize key electrochemical data for this compound and illustrate the general effect of steric hindrance on the electron transfer rates of related nitroaromatic compounds.

Table 1: Electrochemical Reduction Behavior of this compound This table outlines the observed electrochemical characteristics based on cyclic voltammetry studies.

| Property | Observation | Solvent | Reference |

| Reduction Process | Two reversible one-electron reductions | DMF | iaea.org, researchgate.net |

| Initial Product | Stable, violet radical anion (λmax = 682 nm) | Dry DMF | iaea.org, researchgate.net |

| Alternate Product | Unstable bluish radical, transforming to a yellow-purple radical (λmax = 520 nm) | Acetonitrile | iaea.org, researchgate.net |

| Role of Phenyl Groups | Act as electron-donating groups during reduction | - | iaea.org |

Table 2: Effect of Steric Hindrance on Heterogeneous Electron-Transfer Rates for Various Nitrobenzene Derivatives This table presents data for other nitro compounds to demonstrate the principle that increasing steric bulk around the nitro group decreases the standard electron-transfer rate constant (kₛ). The data is from studies using electrochemical impedance spectroscopy at a mercury electrode in acetonitrile. researchgate.net

| Compound | Substituents | Standard Rate Constant (kₛ) (cm s⁻¹) | Steric Effect |

| 2-Methylnitrobenzene | One ortho-methyl group | 0.40 | Low |

| 2,6-Dimethylnitrobenzene | Two ortho-methyl groups | 0.28 | Moderate |

| 2,4,6-Trimethylnitrobenzene | Two ortho-methyl groups | 0.23 | Moderate |

| 2,4,6-Triisopropylnitrobenzene | Two ortho-isopropyl groups | 0.041 | High |

| 2,4,6-Tri-tert-butylnitrobenzene | Two ortho-tert-butyl groups | 0.016 | Very High |

Photochemical Reactivity and Catalysis Involving 2,4,6 Triphenylnitrobenzene

Light-Driven Transformations of Nitroaromatic Compounds

The photochemical behavior of nitroaromatic compounds is a well-established area of study, with light energy being used to initiate a variety of chemical reactions. nih.govmsu.edu The absorption of light by a nitroaromatic compound can lead to the formation of an electronically excited state, which is the precursor to subsequent chemical changes. msu.edu The specific transformations that occur are highly dependent on the molecular structure of the compound and the reaction conditions. rsc.org

In many cases, the primary photochemical event involves the nitro group itself. For instance, intramolecular hydrogen abstraction by the excited nitro group from a suitable ortho substituent is a common reaction pathway. However, in the case of 2,4,6-triphenylnitrobenzene, the bulky phenyl groups sterically hinder direct interactions with the nitro group, influencing its photochemical reactivity.

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic system. nih.gov Upon photoexcitation, electron transfer processes can occur, either intramolecularly or intermolecularly, leading to the formation of radical ions that can drive further reactions. nih.gov The efficiency and nature of these light-driven transformations are dictated by factors such as the wavelength of the irradiating light, the solvent, and the presence of other reactive species. msu.edursc.org

Photocatalytic Reduction Strategies

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamentally important transformation in organic synthesis, with the products serving as key intermediates in the production of dyes, pharmaceuticals, and polymers. researchgate.net Traditional methods for this reduction often require harsh conditions, such as high temperatures and pressures, and the use of stoichiometric reducing agents. Photocatalysis offers a greener and more sustainable alternative, utilizing light energy to drive the reduction process under mild conditions. mdpi.comresearchgate.net

Formation of Aniline (B41778) Products via Photoreduction

The photocatalytic reduction of nitroaromatics, including substrates like nitrobenzene (B124822), to anilines has been successfully demonstrated using various catalytic systems. nih.govacs.orgnih.gov This transformation is a multi-electron process that involves the transfer of electrons and protons to the nitro group. rsc.org The general scheme for this reduction involves the generation of electron-hole pairs in a semiconductor photocatalyst upon light absorption. nih.gov The photogenerated electrons then participate in the reduction of the nitro group, while the holes are typically scavenged by a sacrificial electron donor.

While specific studies focusing exclusively on the photocatalytic reduction of this compound are limited, the general principles derived from the reduction of other nitroaromatic compounds are applicable. Research has shown that the efficiency and selectivity of aniline formation are highly dependent on the nature of the photocatalyst, the light source, and the reaction medium. unitn.itoaepublish.com For instance, different crystalline phases of titanium dioxide (TiO2) have been shown to exhibit varying selectivity in the photocatalytic conversion of nitroaromatic derivatives. rsc.org

A study on the photoreduction of various nitroarenes using a metal-organic capsule, (Co6L4)∙(PF6)6, demonstrated a size-dependent reactivity. nih.gov While smaller nitroarenes were successfully reduced to their corresponding anilines within the capsule's cavity, this compound, being larger than the capsule's opening, did not yield any amine product under the standard conditions. nih.gov This highlights the critical role of substrate accessibility to the catalytic sites.

Role of Photosensitizers and Electron Transfer Processes

In many photocatalytic systems, photosensitizers play a crucial role in absorbing light and initiating the electron transfer cascade. acs.orgacs.orgacs.org Photosensitizers are molecules that, upon light absorption, can transfer the absorbed energy or an electron to another molecule, thereby initiating a chemical reaction. uni-hannover.de This is particularly important for extending the light absorption range of the catalytic system into the visible region of the electromagnetic spectrum. mdpi.com

The mechanism of photocatalytic reduction often involves the following steps:

Light Absorption: A photosensitizer or the photocatalyst itself absorbs a photon, leading to the formation of an excited state. msu.edu

Electron Transfer: The excited photosensitizer can transfer an electron to the photocatalyst or directly to the nitroaromatic substrate. rsc.orgacs.org In semiconductor-based systems, light absorption creates an electron-hole pair. nih.gov

Reduction of the Nitro Group: The nitroaromatic compound accepts electrons, leading to its stepwise reduction to aniline. This process also involves the uptake of protons from the reaction medium.

Regeneration of the Catalyst: The oxidized photosensitizer or the hole in the semiconductor is regenerated by an electron donor present in the system, completing the catalytic cycle. rsc.org

Supramolecular Catalysis and Confinement Effects

Supramolecular chemistry offers powerful tools for controlling chemical reactions by utilizing non-covalent interactions to create organized molecular assemblies. acs.orgnih.govsuda.edu.cn Coordination cages, which are self-assembled, discrete molecular containers, have emerged as promising platforms for catalysis. acs.orgacs.orgnih.gov These cages can encapsulate guest molecules within their cavities, creating a unique microenvironment that can influence reactivity and selectivity. frontiersin.orgnih.gov

Application of Coordination Cages in Selective Photocatalysis

Coordination cages have been successfully employed as nanoreactors for a variety of photocatalytic transformations. acs.orgacs.orgnih.gov By encapsulating both a photosensitizer and a substrate within the same cavity, these cages can enhance the efficiency of photoinduced electron transfer by bringing the reactive species into close proximity. acs.org This strategy can overcome diffusion limitations and allow for the use of photosensitizers with shorter excited-state lifetimes. acs.org

The modular nature of coordination cages allows for the rational design of their size, shape, and functionality. acs.orgacs.org This enables the creation of catalysts with high selectivity for specific substrates and reactions. For example, a cage-confined photocatalytic system was developed for the selective [2+2] cycloaddition of α,β-unsaturated carbonyl compounds, yielding specific diastereomers with high selectivity. researchgate.net Another study demonstrated the use of a fluorescent metal-organic cage for the selective detection of nitroaromatic compounds. researchgate.net

The application of coordination cages in the photocatalytic reduction of nitroaromatics has shown great promise for achieving high selectivity. researchgate.netacs.org The confined environment of the cage can pre-organize the substrate in a favorable orientation for reduction and can prevent the formation of undesired side products.

Investigation of Substrate Confinement and Size Selectivity

The confined space within a coordination cage can impose significant steric constraints on encapsulated substrates, leading to size and shape selectivity in catalysis. frontiersin.orgacs.org This "confinement effect" can dramatically alter the course of a reaction compared to its behavior in bulk solution. acs.orgfrontiersin.org

Research has demonstrated that the catalytic activity and selectivity of reactions occurring within coordination cages are highly dependent on the fit between the substrate and the cage's cavity. nih.gov As previously mentioned, in a study investigating the photoreduction of nitroarenes within a cobalt-based metal-organic capsule, a clear size-dependent selectivity was observed. nih.gov Substrates with a molecular size that allowed them to enter the capsule's cavity were readily reduced, while the larger this compound was unreactive because it could not be encapsulated. nih.gov This provides direct evidence for the role of substrate confinement in determining catalytic outcomes.

The ability to control selectivity based on molecular dimensions is a key advantage of using coordination cages as catalysts. This principle can be exploited to achieve highly specific transformations in complex mixtures of reactants.

Theoretical and Computational Chemistry Studies of 2,4,6 Triphenylnitrobenzene

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,4,6-triphenylnitrobenzene. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine properties such as spin density and to inform the design of novel organic molecules with specific electronic characteristics.

Spin Density Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has proven to be a reliable tool for calculating the molecular geometries and hyperfine coupling constants of organic radicals. The performance of DFT in predicting isotropic hyperfine coupling constants for aromatic radicals containing a 14N nucleus has been extensively studied, with various functionals and basis sets being benchmarked against experimental data. researchgate.net While the choice of basis set is crucial for the accurate calculation of 14N hyperfine coupling constants, DFT methods have shown to be highly effective. researchgate.net

Spin density calculations are particularly relevant for understanding the distribution of unpaired electrons in radical species. In the context of this compound, if it were to form a radical anion, the spin density distribution would indicate how the unpaired electron is delocalized across the nitro group and the phenyl rings. DFT calculations can predict which atoms will have the highest spin density, providing insights into the radical's reactivity and magnetic properties. For sterically hindered nitroaromatic compounds, the orientation of the nitro group relative to the aromatic rings, influenced by bulky substituents, can significantly impact the electronic structure and, consequently, the spin density distribution. nih.gov

| Parameter | Computational Method | Significance |

| Isotropic Hyperfine Coupling Constants | DFT (e.g., B3LYP, PBE0) with various basis sets (e.g., 6-31G*, N07D, TZVP, EPR-III) | Predicts the interaction between the electron spin and the nuclear spin, which can be compared with experimental EPR data. |

| Spin Density Distribution | DFT | Maps the distribution of unpaired electron density within a radical species, indicating reactive sites. |

Theoretical Design of High-Spin Organic Molecules

The rational design of high-spin organic molecules is a promising area of research with potential applications in materials science and spintronics. Theoretical calculations play a crucial role in predicting the spin state of a molecule and guiding the synthesis of new high-spin systems. The strategy often involves designing molecules with non-bonding molecular orbitals that can be occupied by unpaired electrons, leading to a high-spin ground state.

For a molecule like this compound, theoretical studies could explore how modifications to its structure, such as the introduction of radical centers or the alteration of the connectivity of the phenyl rings, could lead to high-spin states. For instance, computational methods can be used to calculate the energy difference between the singlet and triplet states (the singlet-triplet gap). A positive singlet-triplet gap would indicate a triplet (high-spin) ground state. The steric hindrance imposed by the three phenyl groups can influence the planarity of the system, which in turn affects the electronic communication between different parts of the molecule and the resulting magnetic properties.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for exploring the three-dimensional structure and dynamics of molecules like this compound. These methods are particularly useful for analyzing conformational preferences and the effects of steric hindrance.

Conformational Analysis and Steric Hindrance Investigations

The presence of three phenyl groups on the central benzene (B151609) ring in this compound introduces significant steric hindrance. This crowding forces the phenyl rings to twist out of the plane of the central ring, resulting in a non-planar, propeller-like conformation. researchgate.netsapub.org Conformational analysis through molecular mechanics and quantum chemical calculations can quantify the degree of this twisting and determine the most stable conformations.

A computational study on the closely related molecule, 2,4,6-triphenyl-1-phosphabenzene, revealed that the substituent phenyl groups are rotated out of the plane of the central ring by approximately 45°. researchgate.net The rotational barriers for these phenyl groups were found to be relatively low, around 3 kcal/mol, suggesting that the phenyl groups can rotate independently. researchgate.net Similar calculations for this compound would likely reveal a comparable non-planar structure. The dihedral angles between the phenyl rings and the central nitrobenzene (B124822) core would be a key parameter to determine.

The steric hindrance also affects the orientation of the nitro group. In sterically crowded nitroaromatics, the nitro group may be forced to rotate out of the plane of the benzene ring to minimize steric clashes with the adjacent phenyl groups. nih.gov This rotation would have significant consequences for the electronic properties of the molecule, as it would disrupt the π-conjugation between the nitro group and the aromatic system. DFT calculations can be employed to determine the preferred orientation of the nitro group and the energy barrier for its rotation.

| Structural Feature | Expected Conformation | Computational Method for Analysis |

| Phenyl Ring Orientation | Twisted out of the plane of the central benzene ring (propeller-like) | Molecular Mechanics, DFT |

| Nitro Group Orientation | Potentially twisted out of the plane of the central benzene ring | DFT |

These computational investigations are crucial for building a comprehensive understanding of the structure-property relationships in this compound and for guiding the design of new materials with tailored properties.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Selectivity

Current synthetic routes to 2,4,6-triphenylnitrobenzene, while effective, offer opportunities for significant improvement, particularly in terms of selectivity and sustainability. Future research should prioritize the development of more efficient and atom-economical synthetic strategies.

One promising avenue is the refinement of the direct nitration of 1,3,5-triphenylbenzene. While this method is conceptually straightforward, it often suffers from a lack of regioselectivity, leading to the formation of undesired isomers and byproducts. Future investigations could explore the use of novel nitrating agents and catalyst systems designed to enhance selectivity for the desired 2,4,6-isomer. This could involve the use of sterically bulky catalysts that favor nitration at the less hindered positions of the triphenylbenzene core.

Furthermore, the development of catalytic C-H activation/nitration methodologies represents a cutting-edge approach. These methods could potentially offer a more direct and efficient route to this compound, avoiding the need for pre-functionalized starting materials. Research in this area would focus on the design of robust catalysts that can selectively activate the specific C-H bonds of the central benzene (B151609) ring for subsequent nitration.

Below is a comparative table of current and potential future synthetic methodologies:

| Methodology | Current Status | Future Research Focus | Potential Advantages |

| Direct Nitration of 1,3,5-Triphenylbenzene | Established, but with selectivity issues. | Development of shape-selective catalysts and novel nitrating agents. | Improved yield of the desired isomer, reduced purification costs. |

| Reaction of 2,4,6-Triphenylpyrylium (B3243816) Salts with Nitromethane (B149229) | High yield and selectivity. | Exploration of milder reaction conditions and alternative bases. | Increased substrate scope and functional group tolerance. |

| Catalytic C-H Nitration | Largely unexplored for this specific compound. | Design of highly selective and active catalyst systems. | More atom-economical and potentially fewer synthetic steps. |

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A deeper understanding of the reaction mechanisms governing the synthesis and potential transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to probe these mechanisms in detail.

For the synthesis from 2,4,6-triphenylpyrylium salts and nitromethane, detailed kinetic studies could provide valuable insights into the reaction order, rate-determining steps, and the influence of different solvents and bases. In-situ spectroscopic techniques, such as NMR and IR spectroscopy, could be employed to identify and characterize reaction intermediates, providing a more complete picture of the reaction pathway.

Furthermore, investigating the photochemical and electrochemical behavior of this compound could uncover novel reaction pathways. For instance, studying its photophysical properties may reveal opportunities for its use in photoredox catalysis or as a photosensitizer.

Expansion of Applications in Energy Conversion and Catalysis

The unique electronic and steric properties of this compound suggest its potential for a range of applications in energy conversion and catalysis, areas that remain largely unexplored.

In the realm of energy conversion, the electrochemical properties of this compound warrant thorough investigation. Cyclic voltammetry studies could reveal its redox potentials and the stability of its radical ions, which are key parameters for its potential use in organic batteries or as a mediator in electrochemical reactions. The presence of the nitro group, a well-known electron-withdrawing group, could impart favorable electronic properties for such applications.

In catalysis, derivatives of this compound could be designed to act as novel ligands for transition metal catalysts. The sterically demanding triphenyl-substituted framework could create unique coordination environments around a metal center, potentially leading to catalysts with enhanced selectivity and activity. For example, functionalization of the phenyl rings with coordinating groups could lead to pincer-type ligands with tunable steric and electronic properties.

Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies, such as Density Functional Theory (DFT), can play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives.

Future computational studies should focus on:

Predicting Spectroscopic and Electronic Properties: DFT calculations can be used to predict the NMR, IR, and UV-Vis spectra of this compound and its derivatives, aiding in their characterization. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide insights into their reactivity and potential for use in electronic materials.

Modeling Reaction Mechanisms: Computational modeling can be used to explore the potential energy surfaces of synthetic reactions, helping to identify transition states and intermediates. This can provide a deeper understanding of the reaction mechanisms and guide the design of more efficient synthetic routes.

Designing Novel Derivatives with Tailored Properties: By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic, optical, and catalytic properties. This predictive design approach can guide synthetic efforts towards molecules with specific desired functionalities for applications in materials science and catalysis.

A summary of key computational parameters and their relevance is provided in the table below:

| Computational Method | Predicted Property | Relevance to Future Research |

| Density Functional Theory (DFT) | Molecular orbital energies (HOMO/LUMO), electrostatic potential, vibrational frequencies. | Predicting reactivity, electronic properties for energy applications, and spectroscopic signatures. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Designing derivatives with specific photophysical properties for optical applications. |

| Transition State Theory | Reaction barriers and pathways. | Elucidating reaction mechanisms and optimizing synthetic conditions. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable building block for the development of new materials and technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。